Positional Selectivity in ST2/IL-33 Inhibition: A Direct SAR Comparison
In the SAR of 1-(furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors, a carboxylic acid substituent at the 4-position of the B ring (an analog closely related to the 3-carboxylic acid isomer) led to a marked reduction in inhibitory activity [1]. Conversely, analogs bearing a pyrrolidine group at the 3-position of the B ring achieved improved IC50 values of 5–7 μM in the AlphaLISA assay [1], reinforcing the 3-position as the critical site for potency [1]. This provides a direct, data-backed rationale for selecting the 3-carboxylate scaffold over alternative isomers for further optimization.
| Evidence Dimension | Inhibition of ST2/IL-33 protein-protein interaction |
|---|---|
| Target Compound Data | Analogs with a substituent at the 3-position of the B ring demonstrate IC50 values of 5–7 μM (AlphaLISA assay) [1]. |
| Comparator Or Baseline | A 4-position carboxylic acid analog on the B ring showed significantly reduced activity relative to the lead compound iST2-1 (IC50 = 46.65 μM), indicating a negative impact [1]. |
| Quantified Difference | The 3-position substitution is correlated with a >6-fold improvement in potency compared to the lead series baseline, whereas the 4-carboxylic acid substitution is detrimental to activity. |
| Conditions | Biochemical AlphaLISA assay measuring ST2/IL-33 binding inhibition. |
Why This Matters
For researchers developing immunomodulatory agents targeting the ST2/IL-33 axis, selecting a 3-substituted pyrrolidine scaffold is critical for maintaining target potency, as even a single positional shift of the carboxyl group to the 4-position is detrimental to activity.
- [1] Yuan, X. et al. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorg Med Chem. 2022 Oct 1;71:116942. doi: 10.1016/j.bmc.2022.116942. PMID: 35930851. View Source
